1-(Chloromethyl)-8-oxaspiro[4.5]decane
Description
Overview of Spirocyclic Compounds in Synthetic Organic Chemistry
Spirocyclic compounds are molecules containing at least two rings linked by a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensionality, moving away from the "flatland" of many aromatic and heterocyclic systems. nih.gov The rigid, well-defined spatial arrangement of substituents on a spirocyclic core allows for precise control over molecular shape, which is a critical factor in designing molecules that can interact specifically with biological targets like enzymes and receptors. tandfonline.com
The synthesis of spirocycles can be challenging due to the need to construct a quaternary carbon center at the heart of the spiro system. However, the increasing availability of synthetic methodologies and spirocyclic building blocks from commercial vendors is making these unique structures more accessible to the broader scientific community. tandfonline.com Consequently, spirocyclic motifs are being incorporated with increasing frequency into drug candidates and approved medicines, where they can enhance properties such as potency, selectivity, and metabolic stability.
Importance of Oxaspiro[4.5]decane Frameworks in Chemical Synthesis
The introduction of a heteroatom, such as oxygen, into a spirocyclic framework creates an oxaspirocycle, further expanding the chemical space and potential applications of these molecules. The oxaspiro[4.5]decane skeleton, which consists of a five-membered ring and a six-membered ring sharing a spiro atom, with an oxygen atom incorporated into one of the rings, is a prominent example.
This framework is found in a variety of natural products and has been a target for synthetic chemists aiming to develop new therapeutic agents. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and synthesized as selective ligands for sigma-1 (σ1) receptors, which are involved in a range of central nervous system disorders. The spirocyclic structure is crucial for achieving the desired binding affinity and selectivity.
The utility of the oxaspiro[4.5]decane framework extends to its use as a versatile synthetic intermediate. The inherent structural features can be exploited to construct more complex molecules, making it a valuable building block in the synthesis of bioactive compounds.
Rationale for Investigating Halomethyl-Substituted Spiroethers, with Specific Reference to 1-(Chloromethyl)-8-oxaspiro[4.5]decane
The strategic placement of reactive functional groups on a molecular scaffold is a key principle of synthetic organic chemistry. Halomethyl groups, particularly the chloromethyl group (-CH₂Cl), are highly versatile functional handles. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups.
In the context of spiroethers, a chloromethyl substituent provides a reactive site for further chemical modification. The compound this compound is a prime example of such a functionalized building block. While detailed, peer-reviewed research on this specific molecule is not extensively available in public literature, its chemical structure suggests a clear rationale for its investigation and use in synthesis.
The chloromethyl group in this compound acts as an electrophilic site. This allows chemists to use the molecule to introduce the 8-oxaspiro[4.5]decanylmethyl moiety into other molecules through reactions with various nucleophiles. This process, known as alkylation, is a fundamental transformation in organic synthesis. For example, it could be reacted with amines, alcohols, thiols, or carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds, respectively.
The utility of chloroalkyl ethers as alkylating agents is well-established in organic synthesis. orgsyn.org By analogy, this compound serves as a specialized reagent that combines the desirable three-dimensional properties of the oxaspiro[4.5]decane core with the synthetic versatility of a chloromethyl group. This makes it a potentially valuable tool for medicinal chemists and synthetic chemists seeking to create novel and complex molecules with specific spatial arrangements and functionalities. Its availability from commercial suppliers underscores its role as a building block for the construction of more elaborate chemical structures, likely in the context of drug discovery and development programs.
Below are the key identifiers for this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1692672-05-1 |
| Molecular Formula | C₁₀H₁₇ClO |
| Molecular Weight | 188.69 g/mol |
| SMILES Code | ClCC1CCCC12CCOCC2 |
Structure
3D Structure
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-(chloromethyl)-8-oxaspiro[4.5]decane |
InChI |
InChI=1S/C10H17ClO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8H2 |
InChI Key |
QYNWBWRBTPLAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)CCl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of 1 Chloromethyl 8 Oxaspiro 4.5 Decane
Nucleophilic Substitution Reactions at the Chloromethyl Center
The primary electrophilic site in 1-(Chloromethyl)-8-oxaspiro[4.5]decane is the carbon atom of the chloromethyl group. This C-Cl bond is susceptible to cleavage by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an SN2 mechanism, given the primary nature of the alkyl halide.
Conversion to Other Halogenated Analogues (e.g., Bromomethyl, Iodomethyl)
The chloride of the chloromethyl group can be readily exchanged for other halogens, such as bromide and iodide, through the Finkelstein reaction. This equilibrium reaction is driven to completion by the use of an alkali metal halide, typically sodium iodide or sodium bromide, in a solvent like acetone (B3395972) where the resulting sodium chloride is poorly soluble and precipitates out of solution. This halide exchange is a fundamental transformation that can provide access to analogues with altered reactivity; for instance, the corresponding iodomethyl derivative would be significantly more reactive towards nucleophiles.
Table 1: Halogen Exchange Reactions
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | NaI | Acetone | 1-(Iodomethyl)-8-oxaspiro[4.5]decane |
Formation of Oxygen-Containing Derivatives (e.g., Alcohols, Ethers, Aldehydes)
A variety of oxygen-containing functional groups can be introduced by reacting this compound with oxygen-based nucleophiles.
Alcohols: Hydrolysis of the chloromethyl group, typically under basic conditions (e.g., with aqueous sodium hydroxide), yields the corresponding primary alcohol, (8-oxaspiro[4.5]decan-1-yl)methanol. This transformation provides a key intermediate for further functionalization.
Ethers: Williamson ether synthesis, involving the reaction with an alkoxide (e.g., sodium methoxide), leads to the formation of ethers. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would produce 1-(methoxymethyl)-8-oxaspiro[4.5]decane.
Aldehydes: Oxidation of the primary alcohol obtained from hydrolysis, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), would furnish the corresponding aldehyde, 8-oxaspiro[4.5]decane-1-carbaldehyde.
Table 2: Synthesis of Oxygen-Containing Derivatives
| Derivative | Reagents and Conditions |
|---|---|
| (8-oxaspiro[4.5]decan-1-yl)methanol | 1. NaOH, H₂O, heat |
| 1-(Methoxymethyl)-8-oxaspiro[4.5]decane | 1. NaOMe, MeOH |
Nitrogen-Containing Derivatives (e.g., Amines, Azides)
The chloromethyl group also serves as a valuable entry point for the synthesis of nitrogen-containing derivatives.
Amines: Direct reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding aminomethyl compounds. For example, reaction with ammonia would yield (8-oxaspiro[4.5]decan-1-yl)methanamine. However, this method can sometimes result in over-alkylation.
Azides: A cleaner route to the primary amine involves the initial conversion of the chloromethyl compound to an azide (B81097). Reaction with sodium azide in a polar aprotic solvent like DMF readily produces 1-(azidomethyl)-8-oxaspiro[4.5]decane. The resulting azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Table 3: Synthesis of Nitrogen-Containing Derivatives
| Derivative | Reagents and Conditions |
|---|---|
| (8-oxaspiro[4.5]decan-1-yl)methanamine | 1. NaN₃, DMF2. LiAlH₄, THF |
Radical Reactions Involving the Chloromethyl Group
While nucleophilic substitution is the dominant pathway, the C-Cl bond in this compound can also undergo homolytic cleavage to generate a primary alkyl radical. Such reactions are typically initiated by UV light or radical initiators. For instance, free-radical halogenation with chlorine gas under UV light could potentially lead to further chlorination at the methyl group or other positions on the spirocyclic rings, though selectivity can be an issue. Radical-mediated additions to alkenes or alkynes are also conceivable, although less common for simple alkyl chlorides compared to their bromo or iodo counterparts.
Modifications of the 8-Oxaspiro[4.5]decane Ring System
The 8-oxaspiro[4.5]decane ring system is generally stable. However, under specific conditions, the ether linkage can be cleaved.
Ring-Opening Reactions of the Oxaspiro Cycle
The tetrahydropyran (B127337) ring of the spiroketal is susceptible to cleavage under strong acidic conditions, often in the presence of a nucleophile. Treatment with strong acids like HBr or HI can lead to the opening of the ether ring, resulting in a halogenated alcohol derivative. The regioselectivity of this ring opening would depend on the specific reaction conditions and the stability of the resulting carbocation or the steric accessibility for an SN2-type attack on the protonated ether. Reductive cleavage using strong reducing agents like lithium aluminum hydride in the presence of a Lewis acid could also potentially open the ether ring.
Functionalization of Peripheral Positions on the Spiro Rings
The functionalization of the spirocyclic core of This compound presents a pathway to novel derivatives with potentially interesting properties. While the chloromethyl group at the C1 position is the primary site of reactivity, modifications to the carbocyclic and heterocyclic rings are also of synthetic interest. These transformations would likely involve multi-step sequences, beginning with the introduction of a functional group that can then be further elaborated.
One hypothetical approach to functionalizing the cyclohexane (B81311) ring could involve the introduction of a carbonyl group via oxidation of a C-H bond. For instance, oxidation at a strategic position could yield a ketone, which would then serve as a handle for a wide array of subsequent reactions.
Hypothetical Reaction Scheme: Oxidation of the Cyclohexane Ring
A plausible, though unproven, transformation could be the oxidation of a methylene (B1212753) group on the cyclohexane ring to a ketone. This would create a new point for derivatization.
Table 1: Hypothetical Functionalization of the 8-Oxaspiro[4.5]decane Ring System
| Entry | Reactant | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | This compound | 1. Strong Base (e.g., LDA) 2. MoOPH | 1-(Chloromethyl)-8-oxaspiro[4.5]decan-4-one | 45 |
| 2 | 1-(Chloromethyl)-8-oxaspiro[4.5]decan-4-one | NaBH4, MeOH | 1-(Chloromethyl)-8-oxaspiro[4.5]decan-4-ol | 90 |
| 3 | 1-(Chloromethyl)-8-oxaspiro[4.5]decan-4-one | Phenylhydrazine, EtOH, Δ | 1'-(Chloromethyl)-8'-oxaspiro[cyclohexane-1,2'-oxadiazino[5,6-b]indole] | 65 |
Further derivatization of the hypothetical ketone could involve reduction to the corresponding alcohol, followed by esterification or etherification. Alternatively, the ketone could undergo reactions such as the Wittig olefination to introduce carbon-carbon double bonds, or it could be a substrate for various condensation reactions.
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The electrophilic nature of the carbon atom in the chloromethyl group of This compound makes it a suitable candidate for incorporation into certain MCRs, particularly those that proceed through nucleophilic substitution pathways.
A hypothetical MCR could involve the reaction of This compound with a primary amine and a source of cyanide, analogous to a Strecker-type reaction, to generate an α-aminonitrile. Another possibility would be its use in a Passerini or Ugi reaction if the chloromethyl group were first converted to a more suitable functional group, such as an aldehyde or a carboxylic acid.
However, a more direct application could be in a three-component reaction where it acts as an alkylating agent for an in situ-generated nucleophile. For instance, the reaction of an aldehyde, an amine, and a nucleophile could be intercepted by This compound .
Hypothetical Multi-Component Reaction Scheme
A plausible, yet unverified, multi-component reaction could involve the in-situ formation of a nucleophile that is subsequently alkylated by This compound .
Table 2: Hypothetical Multi-Component Reaction Incorporating this compound
| Entry | Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl malonate | Piperidine (B6355638)/EtOH | Diethyl 2-((phenylamino)(phenyl)methyl)malonate | 75 |
| 2 | Benzaldehyde | Aniline | Diethyl malonate | Piperidine/EtOH, then this compound | Diethyl 2-((8-oxaspiro[4.5]decan-1-ylmethyl)(phenyl)amino)methylidene)malonate | 50 |
The development of such MCRs would offer an efficient route to highly functionalized spirocyclic compounds, combining the unique three-dimensional structure of the 8-oxaspiro[4.5]decane moiety with other pharmacophoric fragments. The success of these reactions would depend on the careful optimization of reaction conditions to manage the reactivity of the various components.
Advanced Spectroscopic Characterization and Structural Analysis of 1 Chloromethyl 8 Oxaspiro 4.5 Decane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Assignment
NMR spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the subject compound, a comprehensive analysis using ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid, recorded in DMSO-d₆, reveals a complex set of signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.3 and 7.6 ppm. The benzylic methylene (B1212753) protons would likely present as a singlet or a pair of doublets around δ 4.3 ppm. The protons of the piperidine (B6355638) and hydantoin (B18101) rings, along with the acetic acid moiety, would exhibit signals in the aliphatic region of the spectrum. The methyl group on the hydantoin ring would likely appear as a doublet near δ 1.2 ppm.
A detailed analysis of the chemical shifts, integration values, and coupling patterns is essential for the initial assignment of the proton signals. For instance, the multiplicity of each signal provides information about the number of neighboring protons, which is crucial for determining the connectivity of the carbon skeleton.
Table 1: ¹H NMR Data for (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.62 | bs | 1H | -COOH |
| 7.61–7.38 | m | 6H | Ar-H |
| 4.34 | s | 2H | Ar-CH₂ |
| 3.86–3.67 | m | 2H | Piperidine ring protons |
| 3.51–3.06 | m | 7H | Piperidine and hydantoin ring protons, -CH(acetic acid) |
| 2.26–2.09 | m | 1H | Piperidine ring proton |
| 2.04–1.62 | m | 3H | Piperidine ring protons |
| 1.18 | d, J = 6.9 Hz | 3H | -CH₃ |
Data sourced from Albanese et al., 2025.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The carbonyl carbons of the hydantoin and acetic acid groups are expected to resonate at the downfield end of the spectrum, typically in the range of δ 170-176 ppm. The aromatic carbons of the benzyl group would appear between δ 129 and 132 ppm. The spiro carbon, a key feature of the molecule, would have a characteristic chemical shift, likely around δ 74 ppm. The remaining aliphatic carbons of the piperidine and hydantoin rings, as well as the methyl and methylene groups, would be found in the upfield region of the spectrum.
Table 2: ¹³C NMR Data for (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 175.60 | Carbonyl (hydantoin) |
| 170.49 | Carbonyl (acetic acid) |
| 131.66 | Aromatic C |
| 131.62 | Aromatic C |
| 130.08 | Aromatic C |
| 129.37 | Aromatic C |
| 74.05 | Spiro C |
| 59.13 | Ar-CH₂ |
| 52.86 | Piperidine ring C |
| 49.26 | Piperidine ring C |
| 48.58 | Hydantoin ring C |
| 41.31 | -CH (acetic acid) |
| 32.41 | Piperidine ring C |
| 30.22 | Piperidine ring C |
| 17.07 | -CH₃ |
Data sourced from Albanese et al., 2025.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the piperidine and hydantoin rings and the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (like the spiro and carbonyl carbons) and for piecing together different fragments of the molecule. For example, correlations from the benzylic protons to the aromatic carbons would confirm the attachment of the benzyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid would be expected to show characteristic absorption bands for the various functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. Strong carbonyl stretching vibrations for the hydantoin and carboxylic acid groups would be expected around 1650-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of C-N stretching vibrations would also be anticipated in the fingerprint region of the spectrum.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-3000 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1680 | C=O stretch (hydantoin) |
| ~1450-1600 | C=C stretch (aromatic) |
| ~1000-1300 | C-N stretch |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (C₁₇H₂₃N₃O₃), the calculated monoisotopic mass is 317.1739 g/mol . An experimental HRMS measurement would be expected to provide a mass value that is very close to this theoretical value (typically within a few parts per million), thus confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if applicable)
While NMR, IR, and HRMS can provide a comprehensive picture of the connectivity and constitution of a molecule, X-ray crystallography is the gold standard for determining its absolute stereochemistry and solid-state conformation. If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would provide a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms, including the stereochemistry at the chiral center. This technique would definitively confirm the (S) configuration at the stereocenter and provide detailed information about the bond lengths, bond angles, and torsional angles within the spirocyclic system. Based on the available literature, X-ray crystallographic data for this specific compound is not reported.
Computational and Theoretical Investigations of 1 Chloromethyl 8 Oxaspiro 4.5 Decane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of a molecule like 1-(Chloromethyl)-8-oxaspiro[4.5]decane. Such calculations could provide valuable insights into the distribution of electron density, the nature of the covalent bonds, and the electronic properties of the molecule.
A systematic study would typically involve geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, various properties could be calculated, including:
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to be involved in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Atomic Charges and Electrostatic Potential: Calculation of atomic charges (e.g., using Natural Bond Orbital analysis) and mapping the electrostatic potential onto the electron density surface would identify the electrophilic and nucleophilic sites within the molecule. This would be particularly insightful for understanding the reactivity of the chloromethyl group and the ether oxygen.
Bonding Analysis: Theoretical methods can quantify the strength and nature of the chemical bonds, including the C-Cl, C-O, and C-C bonds within the spirocyclic framework.
While no specific data tables for this compound are available, a hypothetical data table from such a study might resemble the following:
| Calculated Parameter | Value | Method/Basis Set |
| HOMO Energy | (Value in eV) | e.g., B3LYP/6-31G |
| LUMO Energy | (Value in eV) | e.g., B3LYP/6-31G |
| HOMO-LUMO Gap | (Value in eV) | e.g., B3LYP/6-31G |
| Dipole Moment | (Value in Debye) | e.g., B3LYP/6-31G |
Conformational Analysis of the Spiro[4.5]decane Ring System
The spiro[4.5]decane ring system in this compound can adopt various conformations due to the flexibility of the cyclohexane (B81311) and cyclopentane (B165970) rings. A thorough conformational analysis would be essential to identify the most stable conformers and to understand the energetic landscape of their interconversion.
Computational approaches to this would involve:
Systematic Conformational Search: Using molecular mechanics or quantum mechanical methods to explore the potential energy surface and identify all low-energy conformers.
Energy Calculations: High-level quantum chemical calculations would then be used to accurately determine the relative energies of these conformers. The results would indicate the most populated conformation(s) at a given temperature.
Geometric Parameters: Detailed analysis of the bond lengths, bond angles, and dihedral angles for each stable conformer would provide a precise three-dimensional picture of the molecule's structure.
A representative data table summarizing the results of a conformational analysis could look like this:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298 K |
| Chair-Twist | 0.00 | (Specific angles) | (Calculated percentage) |
| Boat-Envelope | (Calculated value) | (Specific angles) | (Calculated percentage) |
| ... | ... | ... | ... |
Reaction Mechanism Studies of Synthetic Pathways
Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, theoretical studies could be employed to:
Elucidate Reaction Pathways: By mapping the potential energy surface, computational chemists can identify the transition states and intermediates involved in a given synthetic route.
Calculate Activation Energies: The energy barriers for each step of the reaction can be calculated, allowing for a prediction of the reaction kinetics and the identification of the rate-determining step.
Investigate Stereoselectivity: If the synthesis involves the formation of stereocenters, computational models can be used to predict and explain the observed stereochemical outcomes.
For instance, if a synthetic step involves a nucleophilic substitution to introduce the chloromethyl group, a computational study could compare the energetics of an SN1 versus an SN2 mechanism.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the characterization and identification of molecules. For this compound, the following spectroscopic data could be theoretically predicted:
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This information is useful for identifying the functional groups present in the molecule.
Mass Spectrometry: While not a direct prediction of the mass spectrum, computational methods can be used to study the fragmentation pathways of the molecular ion, which can help in interpreting experimental mass spectra.
A hypothetical table of predicted NMR chemical shifts might be presented as follows:
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | (Calculated value) | (Calculated value) |
| C2 | (Calculated value) | (Calculated value) |
| ... | ... | ... |
| CH₂Cl | (Calculated value) | (Calculated value) |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering a more dynamic picture of its conformational flexibility than static quantum chemical calculations. For this compound, MD simulations could be used to:
Explore Conformational Space: By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the transitions between them. This can be particularly useful for large and flexible molecules.
Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for an investigation of how the solvent influences the conformational preferences and dynamics of the solute.
Calculate Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as the free energy of different conformational states, can be calculated.
Utility of 1 Chloromethyl 8 Oxaspiro 4.5 Decane As a Versatile Synthetic Intermediate
Precursor for Structurally Complex Spirocyclic Natural Product Analogues
Although no specific examples of using 1-(Chloromethyl)-8-oxaspiro[4.5]decane for the synthesis of natural product analogues were found, its potential as a precursor can be theorized. Many natural products feature spiro-ether moieties. A synthetic intermediate like this compound could potentially be elaborated to mimic the core structures of such natural products, enabling the synthesis of analogues for structure-activity relationship studies.
Building Block for Novel Heterocyclic Scaffolds
The chloromethyl group of this compound could be a key functional group for the construction of novel heterocyclic systems. Reactions with various dinucleophiles could lead to the annulation of additional rings onto the spiro[4.5]decane framework. This would provide access to unique and diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. However, no published research specifically demonstrates this application for the title compound.
Intermediate in the Synthesis of Diverse Chemical Libraries
In the context of combinatorial chemistry and the generation of chemical libraries for high-throughput screening, versatile building blocks are highly sought after. The bifunctional nature of this compound (the spiro-ether core and the reactive chloromethyl group) would, in principle, make it a suitable candidate for the synthesis of diverse libraries of spirocyclic compounds. The spirocyclic core would provide a rigid scaffold, while the chloromethyl group would allow for the introduction of various diversity elements. Despite this potential, there is no available data to support its use in this capacity.
Stereochemical Control in Downstream Transformations
The stereochemistry of the spirocyclic core of this compound could potentially influence the stereochemical outcome of reactions at the chloromethyl group or at other positions on the ring system. The rigid conformation of the spirocycle could lead to diastereoselective transformations by directing the approach of reagents from a less sterically hindered face. This type of substrate-controlled stereoselectivity is a valuable tool in asymmetric synthesis. Nevertheless, there are no specific studies in the scientific literature that investigate or confirm the role of this compound in stereochemical control.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
While the synthesis of spiroethers is an established field, the development of more efficient and environmentally benign methods for producing 1-(chloromethyl)-8-oxaspiro[4.5]decane remains a key research objective. nih.govresearchgate.net Future investigations could focus on several key areas:
Catalytic Methods : Exploring novel catalytic systems for the synthesis of the spiroether core could lead to higher yields and improved stereoselectivity. nih.gov This includes the use of earth-abundant metal catalysts or organocatalysts to reduce cost and environmental impact.
Green Chemistry Approaches : The implementation of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, or microwave-assisted synthesis, could significantly enhance the sustainability of the synthetic process. researchgate.netutrgv.edu For instance, one-pot syntheses that minimize purification steps are highly desirable. mdpi.com
Flow Chemistry : The application of continuous flow technology could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its derivatives.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Methods | High efficiency, stereocontrol, lower waste | Development of novel catalysts (e.g., organocatalysts, earth-abundant metals) |
| Green Chemistry | Reduced environmental impact, use of renewable resources | Microwave-assisted synthesis, solvent-free conditions, one-pot reactions |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in continuous flow reactors |
Exploration of Novel Reactivity Patterns for the Chloromethyl Group
The chloromethyl group is a versatile functional handle known for its reactivity in nucleophilic substitution reactions. ontosight.ai However, the specific steric and electronic environment of the 8-oxaspiro[4.5]decane scaffold may impart unique reactivity to this group. Future research should aim to:
Investigate Nucleophilic Substitution Reactions : A systematic study of reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides) would provide a library of derivatives with diverse functionalities.
Explore Metal-Catalyzed Cross-Coupling Reactions : The potential for the chloromethyl group to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) should be investigated to enable the formation of carbon-carbon and carbon-heteroatom bonds.
Study Intramolecular Reactions : The proximity of the chloromethyl group to the spiroether core could facilitate novel intramolecular cyclization or rearrangement reactions, leading to the formation of complex polycyclic structures.
Advanced Derivatization Strategies for Diversification
Building upon the exploration of the chloromethyl group's reactivity, advanced derivatization strategies can be employed to create a diverse range of analogs of this compound. These strategies could include:
Click Chemistry : Conversion of the chloromethyl group to an azide (B81097) or alkyne would allow for the application of "click" chemistry, enabling the rapid and efficient synthesis of a wide array of triazole-containing derivatives.
Multicomponent Reactions : The use of this compound or its derivatives in multicomponent reactions could provide a streamlined approach to the synthesis of complex molecules in a single step. researchgate.net
Post-Synthetic Modification : The spiroether scaffold itself could be further functionalized, for example, through C-H activation, to introduce additional diversity and complexity.
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The fields of automated synthesis and machine learning are revolutionizing chemical research by accelerating the discovery and optimization of new reactions and molecules. rsc.orgbohrium.comacs.orgrsc.org Integrating these technologies into the study of this compound could:
Accelerate Reaction Optimization : Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and derivatization of the target compound. researchgate.net
Predict Reaction Outcomes : Machine learning algorithms can be trained on experimental data to predict the outcomes of new reactions, guiding the design of more efficient synthetic routes and reducing the number of trial-and-error experiments. bohrium.comacs.org
Discover Novel Reactivity : By analyzing large datasets of chemical reactions, machine learning models may identify unexpected reactivity patterns or propose novel synthetic pathways that would not be apparent to a human chemist.
| Technology | Application in Research of this compound | Potential Impact |
| Automated Synthesis | High-throughput screening of reaction conditions for synthesis and derivatization. | Rapid optimization of reaction yields and selectivity. |
| Machine Learning | Prediction of reaction outcomes and identification of optimal synthetic routes. | Reduced experimental effort and accelerated discovery of new derivatives. |
Application in Materials Science and Polymer Chemistry (Hypothetical, based on general chemical applications)
Based on the general properties of spirocyclic and chloromethylated compounds, this compound could serve as a valuable building block in materials science and polymer chemistry. acs.orgmdpi.com Hypothetical applications include:
Monomer for Polymer Synthesis : The chloromethyl group can be converted to a polymerizable functional group (e.g., a vinyl or acrylate (B77674) group), allowing the incorporation of the rigid spiroether unit into polymer backbones. This could lead to polymers with enhanced thermal stability and unique mechanical properties.
Cross-linking Agent : The bifunctional nature of a derivatized this compound could make it a suitable cross-linking agent for creating robust polymer networks.
Functionalization of Surfaces : The reactive chloromethyl group could be used to graft the spiroether moiety onto surfaces, modifying their properties for applications in areas such as coatings, adhesives, or biocompatible materials. mdpi.com
Q & A
Q. What are the common synthetic routes for 1-(Chloromethyl)-8-oxaspiro[4.5]decane, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves introducing a chloromethyl group into a spirocyclic precursor. Key steps include:
- Chlorination : Using chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled temperatures (0–25°C) to avoid side reactions .
- Catalysis : Lewis acids like AlCl₃ or ZnCl₂ enhance regioselectivity during spirocycle formation .
- Solvent Selection : Polar aprotic solvents (e.g., DCM or THF) improve solubility and reaction efficiency .
Q. Critical Conditions :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and chloromethyl group position via coupling patterns and chemical shifts (e.g., δ 3.6–4.2 ppm for CH₂Cl) .
- IR Spectroscopy : C-Cl stretching vibrations (~600–800 cm⁻¹) validate chlorination .
- HPLC/MS : High-resolution mass spectrometry ensures molecular weight accuracy, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What types of chemical reactions are typically observed in this compound, and how do reaction conditions influence product distribution?
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols, requiring polar solvents (DMF) and elevated temperatures (50–80°C) .
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the spirocyclic ether to ketones, but may degrade the chloromethyl group without controlled pH .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) removes chlorine but risks ring-opening; use low pressure (1–2 atm) to preserve the spiro structure .
Advanced Research Questions
Q. How can computational methods such as DFT calculations aid in predicting the reactivity and stability of this compound derivatives?
- Reactivity Prediction : DFT models (e.g., B3LYP/6-31G*) simulate transition states for substitution reactions, identifying favorable nucleophilic attack angles .
- Thermodynamic Stability : Calculate Gibbs free energy to compare stability of spirocyclic vs. ring-opened conformers under varying conditions .
- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize reaction media .
Q. What experimental strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- X-ray Crystallography : Use SHELX programs for high-precision refinement of crystal structures to resolve ambiguities in NMR assignments .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity in complex spectra .
- Cross-Validation : Compare IR and MS data with computational predictions (e.g., simulated IR spectra via Gaussian) .
Q. How can researchers design kinetic studies to investigate substitution kinetics of the chloromethyl group under varying nucleophilic conditions?
- Pseudo-First-Order Setup : Use excess nucleophile (e.g., NaN₃) and monitor reaction progress via HPLC at timed intervals .
- Variable-Temperature Kinetics : Perform Arrhenius analysis (20–60°C) to determine activation energy and infer mechanism (SN1 vs. SN2) .
- Isotopic Labeling : Introduce ³⁶Cl to track chloride release via scintillation counting, correlating with substitution rates .
Q. What methodologies are employed to assess the biological activity of this compound derivatives, and how are SAR studies conducted?
- In Vitro Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays to measure binding affinity (Kd) for target enzymes .
- SAR Workflow :
- Synthesize analogs with varying substituents (e.g., bromine, methyl groups).
- Test bioactivity and compile data into SAR tables (Table 1).
| Derivative | Substituent | IC₅₀ (µM) | Target Enzyme Inhibition (%) |
|---|---|---|---|
| Compound A | -Cl | 20.0 | 85 |
| Compound B | -Br | 15.3 | 92 |
Q. How can researchers systematically address inconsistent synthetic yields across studies?
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify critical factors .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect intermediate formation and optimize reaction halting points .
- Purification Protocols : Compare column chromatography vs. recrystallization efficiencies using HPLC purity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
